1-Tert-butyl-3-(2-fluorophenyl)thiourea
Description
Properties
IUPAC Name |
1-tert-butyl-3-(2-fluorophenyl)thiourea | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15FN2S/c1-11(2,3)14-10(15)13-9-7-5-4-6-8(9)12/h4-7H,1-3H3,(H2,13,14,15) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LHSREYRZXKDUQP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)NC(=S)NC1=CC=CC=C1F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15FN2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Tert-butyl-3-(2-fluorophenyl)thiourea can be synthesized through the reaction of tert-butylamine with 2-fluorophenyl isothiocyanate. The reaction typically occurs in an organic solvent such as dichloromethane or acetonitrile under mild conditions. The reaction mixture is stirred at room temperature for several hours, followed by purification through recrystallization or column chromatography to obtain the desired product .
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, solvent usage, and purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions: 1-Tert-butyl-3-(2-fluorophenyl)thiourea undergoes various chemical reactions, including:
Oxidation: The sulfur atom in the thiourea moiety can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form corresponding amines.
Substitution: The fluorophenyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophilic aromatic substitution reactions often require catalysts like aluminum chloride or iron(III) chloride.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Corresponding amines.
Substitution: Various substituted fluorophenyl derivatives.
Scientific Research Applications
1-Tert-butyl-3-(2-fluorophenyl)thiourea has several scientific research applications, including:
Mechanism of Action
The mechanism of action of 1-tert-butyl-3-(2-fluorophenyl)thiourea involves its interaction with molecular targets through hydrogen bonding and coordination with metal ions. The thiourea moiety can form strong hydrogen bonds with biological molecules, influencing enzyme activity and other biochemical processes. Additionally, the compound’s ability to coordinate with metal ions makes it effective in sensing applications .
Comparison with Similar Compounds
Structural Analogues in Agrochemicals
Diafenthiuron (1-Tert-butyl-3-(2,6-diisopropyl-4-phenoxyphenyl)thiourea)
Comparison :
- The 2-fluorophenyl group in the target compound may enhance electronegativity and polar interactions compared to Diafenthiuron’s phenoxy group.
- Reduced steric bulk in the target compound could improve solubility but decrease binding affinity to insecticidal targets.
1-(2-Fluorophenyl)-3-(4-chloro-3-nitrophenyl)thiourea (Compound 87)
1-(2-Fluorophenyl)-3-[3-(trifluoromethyl)phenyl]thiourea (FPTT)
- Activity: Potential anticancer agent with DFT/MD simulations suggesting strong water interactions and inhibitory binding .
- Structure : Trifluoromethyl group introduces hydrophobicity and metabolic stability.
Comparison :
- Fluorine’s electronegativity in all three compounds enhances hydrogen bonding and target binding.
1-Tert-butyl-3-(4-ethylphenyl)thiourea
1-Tert-butyl-3-(4-chlorophenyl)thiourea
Comparison :
- The 2-fluorophenyl group in the target compound may confer better solubility than chlorophenyl analogues while maintaining moderate lipophilicity.
- Steric effects from tert-butyl likely dominate over electronic effects of substituents on the phenyl ring.
Crystallographic and Hydrogen-Bonding Trends
Key Insight: Fluorine’s smaller size compared to isopropyl/phenoxy groups may reduce steric hindrance, enabling tighter molecular packing.
Environmental and Stability Considerations
- Photodegradation: Diafenthiuron degrades to carbodiimide and urea under sunlight . The target compound’s C–F bond is more stable than C–O (phenoxy), suggesting slower degradation.
- Metal Coordination : Thioureas generally form stable metal complexes , but the tert-butyl group may hinder coordination compared to smaller substituents.
Q & A
Basic Research Questions
Q. What synthetic methodologies are recommended for 1-Tert-butyl-3-(2-fluorophenyl)thiourea, and how do reaction parameters influence yield?
- Methodological Answer: The synthesis typically involves reacting tert-butylamine with 2-fluorophenyl isothiocyanate in anhydrous conditions, using solvents like dichloromethane or THF. Key parameters include temperature control (0–25°C), stoichiometric ratios (1:1.2 amine:isothiocyanate), and purification via column chromatography (silica gel, hexane/ethyl acetate). Yield optimization requires monitoring reaction completion via TLC and avoiding moisture to prevent thiourea hydrolysis .
Q. Which spectroscopic techniques are critical for structural validation of this compound?
- Methodological Answer:
- NMR (¹H/¹³C): Identify tert-butyl (δ ~1.3 ppm, singlet) and fluorophenyl (δ ~7.0–7.5 ppm, multiplet) groups. Thiourea NH protons appear as broad signals (δ ~9–11 ppm) .
- FT-IR: Confirm thiourea C=S stretch (~1250–1350 cm⁻¹) and N-H stretches (~3200–3400 cm⁻¹) .
- X-ray crystallography: Resolve bond lengths (e.g., C=S: ~1.66 Å) and intramolecular hydrogen bonding (N-H···S), critical for confirming planar thiourea geometry .
Q. How does the tert-butyl substituent affect solubility and stability compared to other alkyl groups?
- Methodological Answer: The tert-butyl group enhances steric hindrance, reducing aggregation in polar solvents (e.g., DMSO, ethanol) and improving thermal stability. Comparative solubility studies with ethyl or allyl analogs require HPLC-based solubility assays (logP measurements) and thermogravimetric analysis (TGA) .
Advanced Research Questions
Q. What computational strategies predict the compound’s reactivity with biological targets (e.g., enzymes)?
- Methodological Answer:
- Density Functional Theory (DFT): Calculate electrostatic potential maps to identify nucleophilic/electrophilic sites (e.g., sulfur in C=S for metal coordination).
- Molecular docking (AutoDock/Vina): Simulate binding affinities to targets like tyrosine kinases or β-amyloid, using crystal structures from the PDB. Validate with MD simulations to assess binding stability .
- ADMET prediction (SwissADME): Estimate pharmacokinetic properties (e.g., BBB permeability) to prioritize in vivo testing .
Q. How can contradictions between in vitro and in vivo biological activity data be resolved?
- Methodological Answer:
- Dose-response normalization: Compare IC₅₀ values (in vitro) with plasma concentrations (in vivo) using LC-MS/MS quantification.
- Metabolite profiling: Identify active/inactive metabolites via hepatic microsome assays (e.g., human S9 fraction) and UPLC-QTOF-MS .
- PK/PD modeling: Integrate pharmacokinetic data (e.g., AUC, Cₘₐₓ) with pharmacodynamic endpoints (e.g., tumor growth inhibition) to explain efficacy gaps .
Q. What experimental designs elucidate the thiourea moiety’s role in metal chelation or catalysis?
- Methodological Answer:
- Chelation studies: Titrate the compound with metal salts (e.g., Cu²⁺, Fe³⁺) in methanol, monitoring UV-Vis spectral shifts (λ = 400–600 nm) or Job’s plot analysis for stoichiometry .
- Catalytic assays: Test Suzuki-Miyaura coupling efficiency (e.g., aryl halide substrates) using Pd(II)-thiourea complexes. Compare turnover numbers (TON) with control ligands (e.g., triphenylphosphine) .
Data Analysis and Comparative Studies
Q. How do structural variations (e.g., fluorophenyl vs. methoxyphenyl) influence bioactivity?
- Methodological Answer:
- SAR analysis: Synthesize analogs with substituted aryl groups (e.g., 4-fluorophenyl, 3-methoxyphenyl) and test against bacterial models (e.g., E. coli MIC assays).
- Hammett plots: Correlate substituent σ values with log(IC₅₀) to quantify electronic effects on activity .
Q. What statistical methods validate reproducibility in thiourea-based assay results?
- Methodological Answer:
- ANOVA with post-hoc tests: Compare triplicate data across independent experiments (e.g., enzyme inhibition assays).
- Grubbs’ test: Identify outliers in HPLC purity datasets (e.g., % area) to ensure batch consistency .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
